N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide
CAS No.: 2034417-71-3
Cat. No.: VC11802602
Molecular Formula: C18H24N4O3S
Molecular Weight: 376.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034417-71-3 |
|---|---|
| Molecular Formula | C18H24N4O3S |
| Molecular Weight | 376.5 g/mol |
| IUPAC Name | N,N-dimethyl-4-[4-(1-methylpyrazol-3-yl)piperidine-1-carbonyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C18H24N4O3S/c1-20(2)26(24,25)16-6-4-15(5-7-16)18(23)22-12-8-14(9-13-22)17-10-11-21(3)19-17/h4-7,10-11,14H,8-9,12-13H2,1-3H3 |
| Standard InChI Key | JQQZMWUKLGOOIU-UHFFFAOYSA-N |
| SMILES | CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
| Canonical SMILES | CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Introduction
N,N-dimethyl-4-[4-(1-methyl-1H-pyrazol-3-yl)piperidine-1-carbonyl]benzene-1-sulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are widely studied for their pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound features a complex structure incorporating a pyrazole ring, piperidine moiety, and sulfonamide functionality, which contribute to its potential biological activity.
Synthesis Pathway
The synthesis of this compound likely involves:
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Formation of the Pyrazole Ring: Pyrazole derivatives are typically synthesized via cyclization reactions involving hydrazines and diketones or β-keto esters.
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Introduction of Piperidine Moiety: Piperidine derivatives are often functionalized through acylation or alkylation reactions.
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Sulfonamide Formation: The sulfonamide group is introduced by reacting an amine with sulfonyl chloride derivatives.
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Final Coupling: The pyrazole-piperidine intermediate is coupled with the sulfonamide-benzene derivative under controlled conditions.
Detailed synthetic methodologies for similar compounds have been described in the literature .
Biological Activity and Applications
Sulfonamides like this compound are known for their versatile biological activities:
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Anti-inflammatory Properties: Sulfonamides inhibit enzymes like cyclooxygenase (COX), reducing inflammation .
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Anticancer Potential: Compounds containing sulfonamide groups have demonstrated cytotoxicity against various cancer cell lines .
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Antimicrobial Activity: The pyrazole ring enhances activity against bacterial and fungal pathogens .
This specific compound has not yet been extensively studied, but its structural features suggest potential as a kinase inhibitor or anti-inflammatory agent.
Research Findings on Related Compounds
Studies on structurally related compounds provide insights into potential applications:
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